2-(Pyridin-3-yl)acetyl chloride
Overview
Description
2-(Pyridin-3-yl)acetyl chloride is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Molecular Docking
- Synthesis and Molecular Docking : 2-(Pyridin-3-yl)acetyl chloride is utilized in the synthesis of novel pyridine and fused pyridine derivatives. These derivatives demonstrate antimicrobial and antioxidant activity, and show potential in molecular docking towards GlcN-6-P synthase (Flefel et al., 2018).
Chemical Transformation and Synthesis
- Formation of Disulfide Bonds : This compound is effective in deprotecting and activating the mercapto-group of cysteine, facilitating disulfide-bond formation (Castell & Tun-kyi, 1979).
- Synthesis of Alkynylpyridine Derivatives : It plays a role in the reaction of acetylpyridine with phosphoryl chloride, leading to the formation of ethynyl and chlorovinyl pyridines (Kato, Sato, & Wagai, 1981).
Analysis and Characterization Techniques
- Analysis of Hydroxyl Environments in Lignins : Acetylation of lignin with [1-13 C]-acetyl chloride in pyridine offers an alternative method for analyzing changes in acetyl environments (Orejuela & Helm, 1996).
Catalysis and Complex Formation
- Transfer Hydrogenation Catalysis : It is involved in the synthesis of compounds that catalyze transfer hydrogenation of ketones (Magubane et al., 2017).
- Assembly of Lanthanide Ternary Complex System : This compound contributes to the assembly of a novel optical sensing structure through lanthanide coordination (Li et al., 2019).
Antimicrobial Studies
- Synthesis of New Pyridine Derivatives : Derivatives synthesized using this compound show significant antibacterial activity (Patel & Agravat, 2009).
Coordination Chemistry
- Synthesis of Terpyridine Analogues : Its derivatives have been used in luminescent lanthanide compounds and iron complexes with unique properties (Halcrow, 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that 2-(Pyridin-3-yl)acetyl chloride may also interact with various biological targets.
Mode of Action
It is known that the compound can be used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These acids have shown a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . The interaction of this compound with its targets could potentially lead to these effects.
Biochemical Pathways
Similar compounds have been found to inhibit collagen synthesis , suggesting that this compound may also affect pathways related to collagen production and fibrosis.
Pharmacokinetics
Similar compounds such as imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Similar compounds have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These effects suggest that this compound may also have diverse molecular and cellular impacts.
Action Environment
Similar compounds such as imidazole derivatives are known to be stable and highly soluble in water and other polar solvents , suggesting that the action of this compound may also be influenced by the solvent environment.
Properties
IUPAC Name |
2-pyridin-3-ylacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVFMHCTUFZMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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